molecular formula C7H9FN2 B6271898 2-(2-fluoropyridin-4-yl)ethan-1-amine CAS No. 1000506-11-5

2-(2-fluoropyridin-4-yl)ethan-1-amine

Cat. No.: B6271898
CAS No.: 1000506-11-5
M. Wt: 140.16 g/mol
InChI Key: KXEBVZUUCRZVAN-UHFFFAOYSA-N
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Description

2-(2-fluoropyridin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol . It is characterized by the presence of a fluorine atom attached to the pyridine ring, which is connected to an ethanamine group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoropyridin-4-yl)ethan-1-amine typically involves the reaction of 2-fluoropyridine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion . The reaction can be represented as follows:

2-fluoropyridine+ethylamineThis compound\text{2-fluoropyridine} + \text{ethylamine} \rightarrow \text{this compound} 2-fluoropyridine+ethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoropyridin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(2-fluoropyridin-4-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluoropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluoropyridin-4-yl)ethan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(2-fluoropyridin-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1,3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEBVZUUCRZVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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